
Tungsten oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten oxide can be synthesized through various methods. One common approach involves the reaction of tungsten trioxide (WO3) with tungsten metal at approximately 700°C . Another method includes the use of plasma-based one-step synthesis, which involves atmospheric glow discharge to produce this compound nanoparticles . Additionally, hydrothermal and solvothermal methods are employed to produce this compound nanoparticles, often under microwave or resistive heating .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of tungsten ores, such as scheelite or wolframite, followed by oxidation processes to obtain the desired oxide form. The specific conditions and reagents used can vary depending on the desired purity and particle size of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to lower oxidation states of tungsten or further oxidized to tungsten trioxide (WO3) .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen for reduction processes and oxygen or air for oxidation reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations.
Major Products: The major products formed from reactions involving this compound include other tungsten oxides with different stoichiometries, such as tungsten trioxide (WO3) and tungsten dioxide (WO2). These products have distinct properties and applications in various fields.
Applications De Recherche Scientifique
Tungsten oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Biology and Medicine: this compound nanoparticles have been explored for their potential use in photothermal therapy for cancer treatment due to their ability to absorb near-infrared light and convert it into heat.
Industry: this compound is used in the production of electrochromic devices, such as smart windows, which can change their transparency in response to an electric voltage.
Mécanisme D'action
Tungsten oxide can be compared with other tungsten oxides, such as tungsten trioxide (WO3) and tungsten dioxide (WO2). While all these compounds share some common properties, this compound (W2O5) is unique due to its specific stoichiometry and blue color . Tungsten trioxide (WO3) is known for its yellow color and is the ultimate oxidation product of tungsten compounds . Tungsten dioxide (WO2) has a bronze color and different structural properties .
Comparaison Avec Des Composés Similaires
- Tungsten trioxide (WO3)
- Tungsten dioxide (WO2)
- Tungsten (IV) oxide (WO2)
- Tungsten (VI) oxide (WO3)
Propriétés
Numéro CAS |
12036-84-9 |
|---|---|
Formule moléculaire |
O3W-6 |
Poids moléculaire |
231.8 g/mol |
Nom IUPAC |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
Clé InChI |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
SMILES canonique |
[O-2].[O-2].[O-2].[W] |
Key on ui other cas no. |
12608-26-3 39318-18-8 |
Description physique |
DryPowde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



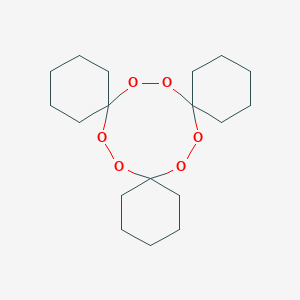
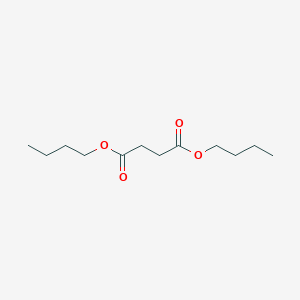

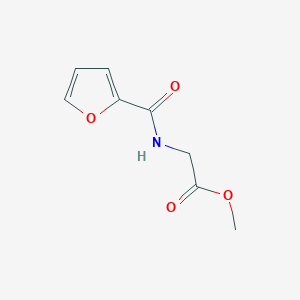
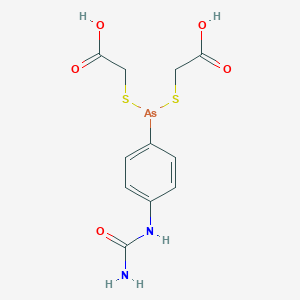



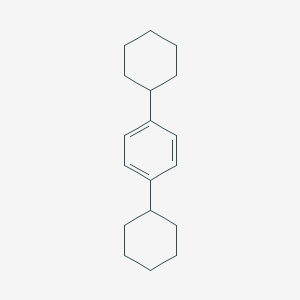
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
